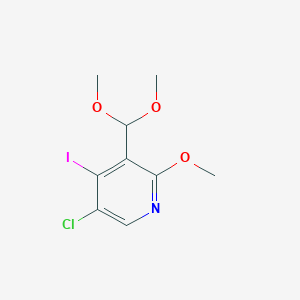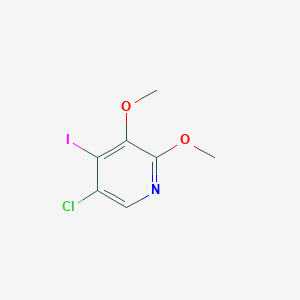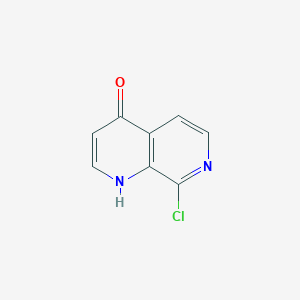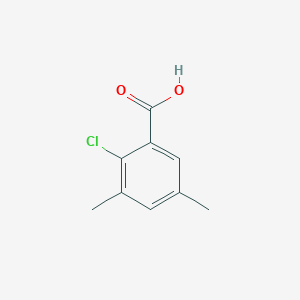
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of pyridine derivatives. The pyridine ring is first functionalized with a hydroxyl group, followed by chlorination and trifluoromethylation.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines (NH3) are typically employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
Substitution: Substituted pyridines with various functional groups.
Mechanism of Action
Mode of Action
It’s known that the compound can exist in a zwitterionic form, ie, 5-chloropyridinium-2-olate, in copper complexes . This suggests that it may interact with its targets through ionic interactions, but more research is needed to confirm this.
Biochemical Pathways
It’s known that pyridine derivatives can participate in various biochemical reactions, suggesting that this compound may also interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Scientific Research Applications
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: The compound .
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring, which significantly influences its reactivity and applications compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
76041-71-9 |
|---|---|
Molecular Formula |
C22H46 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
2,4-dimethylicosane |
InChI |
InChI=1S/C22H46/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3 |
InChI Key |
PPSYHXHRYMEFQY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)




![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)



![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)



